Cas no 1355248-01-9 (N-[(3-bromo-2-fluorophenyl)methyl]cyclopentanamine)
N-[(3-bromo-2-fluorophenyl)methyl]cyclopentanamine Chemical and Physical Properties
Names and Identifiers
-
- N-[(3-bromo-2-fluorophenyl)methyl]cyclopentanamine
- 1-Bromo-2-fluoro-3-(cyclopentylaminomethyl)benzene;
- 1355248-01-9
- BS-26660
- 1-Bromo-2-fluoro-3-(cyclopentylaminomethyl)benzene
- MFCD21333079
- CS-0211851
- DTXSID10742661
-
- MDL: MFCD21333079
- Inchi: 1S/C12H15BrFN/c13-11-7-3-4-9(12(11)14)8-15-10-5-1-2-6-10/h3-4,7,10,15H,1-2,5-6,8H2
- InChI Key: NOGCVTOHKLXGNX-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC(=C1F)CNC1CCCC1
Computed Properties
- Exact Mass: 271.03700
- Monoisotopic Mass: 271.03719Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 194
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 12Ų
Experimental Properties
- PSA: 12.03000
- LogP: 4.01130
N-[(3-bromo-2-fluorophenyl)methyl]cyclopentanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM320123-5g |
1-Bromo-2-fluoro-3-(cyclopentylaminomethyl)benzene |
1355248-01-9 | 95% | 5g |
$320 | 2021-06-15 | |
| Chemenu | CM320123-10g |
1-Bromo-2-fluoro-3-(cyclopentylaminomethyl)benzene |
1355248-01-9 | 95% | 10g |
$533 | 2021-06-15 | |
| Ambeed | A514922-5g |
1-Bromo-2-fluoro-3-(cyclopentylaminomethyl)benzene |
1355248-01-9 | 98% | 5g |
$518.0 | 2024-04-24 | |
| abcr | AB312120-1 g |
1-Bromo-2-fluoro-3-(cyclopentylaminomethyl)benzene; 98% |
1355248-01-9 | 1g |
€212.20 | 2022-03-25 | ||
| abcr | AB312120-5 g |
1-Bromo-2-fluoro-3-(cyclopentylaminomethyl)benzene; 98% |
1355248-01-9 | 5g |
€574.60 | 2022-03-25 | ||
| abcr | AB312120-10 g |
1-Bromo-2-fluoro-3-(cyclopentylaminomethyl)benzene; 98% |
1355248-01-9 | 10g |
€937.00 | 2022-03-25 | ||
| Crysdot LLC | CD12151139-5g |
1-Bromo-2-fluoro-3-(cyclopentylaminomethyl)benzene |
1355248-01-9 | 95+% | 5g |
$339 | 2024-07-23 | |
| Crysdot LLC | CD12151139-10g |
1-Bromo-2-fluoro-3-(cyclopentylaminomethyl)benzene |
1355248-01-9 | 95+% | 10g |
$564 | 2024-07-23 | |
| A2B Chem LLC | AE61916-1g |
1-Bromo-2-fluoro-3-(cyclopentylaminomethyl)benzene |
1355248-01-9 | ≥ 98 % | 1g |
$338.00 | 2024-04-20 | |
| A2B Chem LLC | AE61916-5g |
1-Bromo-2-fluoro-3-(cyclopentylaminomethyl)benzene |
1355248-01-9 | ≥ 98 % | 5g |
$872.00 | 2024-04-20 |
N-[(3-bromo-2-fluorophenyl)methyl]cyclopentanamine Suppliers
N-[(3-bromo-2-fluorophenyl)methyl]cyclopentanamine Related Literature
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
Additional information on N-[(3-bromo-2-fluorophenyl)methyl]cyclopentanamine
Comprehensive Overview of N-[(3-bromo-2-fluorophenyl)methyl]cyclopentanamine (CAS No. 1355248-01-9)
N-[(3-bromo-2-fluorophenyl)methyl]cyclopentanamine (CAS No. 1355248-01-9) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research due to its unique structural properties. This compound, often referred to by its systematic name, features a cyclopentanamine core linked to a 3-bromo-2-fluorophenyl group via a methylene bridge. Its molecular formula and weight make it a promising candidate for various applications, particularly in drug discovery and material science.
The compound's structure is characterized by the presence of a bromine and fluorine substituents on the phenyl ring, which are known to influence its electronic and steric properties. These halogens are often utilized in medicinal chemistry to enhance binding affinity and metabolic stability. Researchers are particularly interested in how the cyclopentanamine moiety interacts with biological targets, as this scaffold is prevalent in many bioactive molecules. The combination of these features makes N-[(3-bromo-2-fluorophenyl)methyl]cyclopentanamine a valuable tool for studying structure-activity relationships (SAR).
In recent years, the demand for halogenated compounds like N-[(3-bromo-2-fluorophenyl)methyl]cyclopentanamine has surged, driven by their utility in high-throughput screening and fragment-based drug design. These methodologies are critical in modern drug discovery, where identifying lead compounds with optimal pharmacokinetic properties is a priority. The compound's CAS No. 1355248-01-9 is frequently searched in academic and industrial databases, reflecting its relevance in cutting-edge research.
Another area of interest is the compound's potential role in central nervous system (CNS) drug development. The cyclopentanamine scaffold is structurally similar to several neuromodulators, making it a candidate for exploring new therapeutic avenues. Researchers are investigating its interactions with neurotransmitter receptors, which could lead to breakthroughs in treating neurological disorders. This aligns with the growing public focus on mental health and neurodegenerative diseases, topics that dominate healthcare discussions today.
From a synthetic chemistry perspective, N-[(3-bromo-2-fluorophenyl)methyl]cyclopentanamine presents intriguing challenges and opportunities. The incorporation of bromine and fluorine atoms requires precise control over reaction conditions to avoid unwanted side products. Advanced techniques such as microwave-assisted synthesis and flow chemistry are being explored to optimize its production. These methods not only improve yield but also align with the industry's push toward green chemistry and sustainable practices.
The compound's physicochemical properties, including solubility, stability, and lipophilicity, are also under scrutiny. These factors are crucial for its potential application in formulation science, where researchers aim to develop more effective drug delivery systems. Given the rising popularity of personalized medicine, understanding how structural modifications impact these properties is essential for tailoring treatments to individual patient needs.
In summary, N-[(3-bromo-2-fluorophenyl)methyl]cyclopentanamine (CAS No. 1355248-01-9) is a multifaceted compound with broad implications for pharmaceutical and chemical research. Its unique structure, combined with the strategic placement of halogen atoms, makes it a subject of ongoing investigation. As the scientific community continues to explore its potential, this compound is likely to remain a key player in advancing drug discovery and material innovation.
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